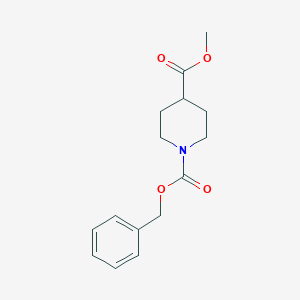

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXUTJFULFSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363719 | |

| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138163-07-2 | |

| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl 4-Methyl Piperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is limited in publicly available literature. The information presented in this guide is a consolidation of data from structurally related compounds and predicted properties to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a disubstituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational flexibility and ability to interact with various biological targets. The presence of both a benzyl group on the nitrogen atom and a methyl ester at the 4-position suggests its potential as an intermediate in organic synthesis and as a candidate for biological screening in drug discovery programs. Piperidine derivatives have shown a wide range of pharmacological activities, including but not limited to, antiviral, analgesic, and anti-cancer properties. This guide provides a detailed summary of the known and predicted chemical properties of this compound, along with relevant experimental protocols and logical frameworks for its potential applications.

Chemical and Physical Properties

| Property | This compound (Predicted) | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate[1] |

| Molecular Formula | C₁₅H₁₉NO₄ | C₁₆H₂₁NO₄ |

| Molecular Weight | 277.31 g/mol | 291.34 g/mol |

| IUPAC Name | This compound | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate |

| CAS Number | Not available | 160809-38-1 |

| Appearance | Expected to be a colorless to pale yellow oil or solid | - |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is predicted. | Not available |

| Predicted LogP | ~2.5 | 2.3 |

Spectral Data

No experimental spectra for this compound have been published. The following table outlines the expected spectral characteristics based on the analysis of structurally similar compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 5.1-5.3 (s, 2H, -CH₂-Ph), 3.6-3.8 (s, 3H, -OCH₃), 3.0-4.0 (m, 4H, piperidine H₂-2, H₂-6), 2.5-2.8 (m, 1H, piperidine H-4), 1.6-2.2 (m, 4H, piperidine H₂-3, H₂-5). |

| ¹³C NMR | δ (ppm): ~175 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~67 (-CH₂-Ph), ~52 (-OCH₃), ~45 (piperidine C-2, C-6), ~41 (piperidine C-4), ~28 (piperidine C-3, C-5). |

| IR (Infrared) | ν (cm⁻¹): ~2950 (C-H, aliphatic), ~1735 (C=O, ester), ~1695 (C=O, carbamate), ~1600, 1495, 1450 (C=C, aromatic), ~1250 (C-O, ester). |

| Mass Spectrometry | m/z: Expected molecular ion [M]⁺ at 277.1314. Fragmentation may show loss of the benzyl group (m/z 91) and the methoxycarbonyl group. |

Experimental Protocols

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related N-substituted piperidine derivatives.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from commercially available methyl isonipecotate (methyl piperidine-4-carboxylate).

Step 1: N-Benzylation of Methyl Isonipecotate

-

Reaction: Methyl isonipecotate is reacted with benzyl bromide in the presence of a base to yield methyl 1-benzylpiperidine-4-carboxylate.

-

Reagents and Materials:

-

Methyl isonipecotate

-

Benzyl bromide

-

Potassium carbonate (or another suitable base like triethylamine)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

To a solution of methyl isonipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the solid base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 1-benzylpiperidine-4-carboxylate.

-

Step 2: Carboxylation of the Piperidine Nitrogen

-

Reaction: The secondary amine of the product from Step 1 is reacted with methyl chloroformate to introduce the methyl carboxylate group at the 1-position.

-

Reagents and Materials:

-

Methyl 1-benzylpiperidine-4-carboxylate

-

Methyl chloroformate

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

-

Procedure:

-

Dissolve methyl 1-benzylpiperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add methyl chloroformate (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound.

-

Mandatory Visualizations

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Potential Role in Drug Discovery

Caption: Logical framework for potential biological relevance.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available in the current literature. However, the structural motifs present in the molecule are known to be important for various pharmacological effects.

-

N-Benzylpiperidine Moiety: This structural unit is a recognized pharmacophore found in numerous centrally acting drugs. The benzyl group can engage in hydrophobic and π-π stacking interactions with biological targets.

-

Piperidine-4-carboxylate Esters: These are common intermediates in the synthesis of potent analgesics, such as pethidine and its analogs.

Given the prevalence of these fragments in neuroactive and other biologically active compounds, it is plausible that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological functions and potential involvement in cellular signaling pathways.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While direct experimental data is scarce, this technical guide provides a robust starting point for researchers by summarizing predicted properties, outlining a viable synthetic protocol, and contextualizing its potential within the broader field of medicinal chemistry. The information compiled herein, derived from closely related and structurally analogous compounds, should facilitate further investigation into the synthesis, characterization, and biological evaluation of this promising molecule. Future studies are warranted to confirm the predicted properties and to explore the potential therapeutic applications of this and related piperidine derivatives.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, also systematically named Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate. This document details a probable synthetic pathway and outlines the expected analytical data for the complete elucidation of its chemical structure, tailored for professionals in chemical research and drug development.

Molecular Structure and Nomenclature

This compound is a disubstituted piperidine derivative. The core structure consists of a piperidine ring functionalized at two positions:

-

Position 1 (Nitrogen): A benzyloxycarbonyl group (Cbz or Z), which acts as a protecting group for the secondary amine.

-

Position 4 (Carbon): A methyl ester (methoxycarbonyl) group.

The systematic IUPAC name for this compound is Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate . Its chemical formula is C₁₅H₁₉NO₄, and it has a molecular weight of 277.32 g/mol .

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from piperidine-4-carboxylic acid. The logical workflow for this synthesis and subsequent characterization is outlined below.

Experimental Protocols

3.1. Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This procedure outlines the N-protection of the piperidine ring using benzyl chloroformate (Cbz-Cl).

-

Materials: Piperidine-4-carboxylic acid, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, benzyl chloroformate (Cbz-Cl), ethyl acetate, and hydrochloric acid (HCl).

-

Procedure:

-

Dissolve piperidine-4-carboxylic acid in a mixture of THF and water.

-

Add sodium bicarbonate to the solution to act as a base.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove impurities.

-

Acidify the aqueous layer with a dilute HCl solution to precipitate the product.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

-

3.2. Step 2: Synthesis of this compound

This step involves the esterification of the carboxylic acid to a methyl ester.

-

Materials: 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, methanol (MeOH), and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Procedure:

-

Suspend 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid in methanol.

-

Cool the mixture to 0°C.

-

Carefully add the acid catalyst (e.g., thionyl chloride) dropwise.

-

Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Data Presentation for Structure Elucidation

The following tables summarize the predicted quantitative data from standard spectroscopic techniques used to confirm the structure of the title compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Ar-H (Phenyl protons of Cbz group) |

| ~ 5.14 | s | 2H | -O-CH₂ -Ph (Benzyl protons) |

| ~ 4.15 | br d | 2H | Piperidine H-2e, H-6e (axial protons) |

| ~ 3.68 | s | 3H | -CO₂CH₃ (Methyl ester protons) |

| ~ 2.90 | br t | 2H | Piperidine H-2a, H-6a (equatorial protons) |

| ~ 2.50 | tt | 1H | Piperidine H-4 (methine proton) |

| ~ 1.95 | m | 2H | Piperidine H-3e, H-5e (axial protons) |

| ~ 1.65 | m | 2H | Piperidine H-3a, H-5a (equatorial protons) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175.0 | C =O (Methyl ester carbonyl) |

| ~ 155.0 | C =O (Carbamate carbonyl) |

| ~ 136.5 | Ar-C (Quaternary carbon of phenyl group) |

| ~ 128.5 | Ar-C H (ortho- and meta-phenyl carbons) |

| ~ 128.0 | Ar-C H (para-phenyl carbon) |

| ~ 67.2 | -O-C H₂-Ph (Benzyl carbon) |

| ~ 51.8 | -CO₂C H₃ (Methyl ester carbon) |

| ~ 43.5 | Piperidine C -2, C -6 |

| ~ 40.8 | Piperidine C -4 |

| ~ 28.5 | Piperidine C -3, C -5 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~ 3030 | Medium | C-H stretch (Aromatic) |

| ~ 2950, 2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1735 | Strong | C=O stretch (Ester carbonyl) |

| ~ 1695 | Strong | C=O stretch (Carbamate carbonyl) |

| ~ 1495, 1455 | Medium | C=C stretch (Aromatic ring) |

| ~ 1240 | Strong | C-O stretch (Ester) |

| ~ 1150 | Strong | C-N stretch (Carbamate) |

| ~ 740, 700 | Strong | C-H bend (Monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry (MS-ESI) Data

| m/z Value | Ion Formation |

| 278.13 | [M+H]⁺ (Protonated molecular ion) |

| 218.11 | [M - CO₂ + H]⁺ (Loss of carbon dioxide) |

| 186.12 | [M - C₇H₇O₂ + H]⁺ (Loss of benzyloxy group) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous structures and established principles of spectroscopy. Actual experimental values may vary. This document is intended for informational and research purposes only.

An In-depth Technical Guide to the Spectral Properties of 1-Benzyl 4-Methyl Piperidine-1,4-dicarboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published spectral data for the methyl ester, this document presents data for the closely related analogue, 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate, which is expected to exhibit nearly identical spectral features. The guide includes tabulated spectral data, detailed experimental methodologies for the synthesis of related precursors, and a visual representation of the general synthetic workflow.

Spectral Data Presentation

The spectral data presented below is for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate, a close structural analogue of this compound. The substitution of a methyl group with an ethyl group at the C-4 carboxylate position is expected to have a minimal effect on the major spectral features, providing a reliable reference for researchers.

Table 1: ¹³C NMR Spectral Data of 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O (ester at C-4) |

| 155.0 | C=O (carbamate at N-1) |

| 137.0 | Quaternary Aromatic C (benzyl) |

| 128.5 | Aromatic CH (benzyl) |

| 127.9 | Aromatic CH (benzyl) |

| 127.7 | Aromatic CH (benzyl) |

| 67.2 | CH₂ (benzylic) |

| 60.5 | O-CH₂ (ethyl ester) |

| 43.5 (br) | Piperidine CH₂ (C-2, C-6) |

| 40.8 | Piperidine CH (C-4) |

| 28.0 | Piperidine CH₂ (C-3, C-5) |

| 14.2 | CH₃ (ethyl ester) |

Note: Data is referenced from PubChem CID 15289672 for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.

Table 2: Mass Spectrometry (GC-MS) Data of 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate

| m/z Fragment | Proposed Identity |

| 291 | [M]⁺ (Molecular Ion) |

| 246 | [M - OEt]⁺ |

| 218 | [M - COOEt]⁺ |

| 174 | [M - BnOCO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Data is referenced from PubChem CID 15289672 for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.

Table 3: Infrared (IR) Spectroscopy Data of 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate (Vapor Phase)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1695 | C=O stretch (carbamate) |

| ~1450, ~1495 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (ester) |

| ~700, ~740 | C-H bend (aromatic, monosubstituted) |

Note: Data is referenced from PubChem CID 15289672 for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established methods for the synthesis of the key precursor, N-benzyl-4-piperidinecarboxylic acid methyl ester.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

-

Objective: To produce methyl 4-piperidinecarboxylate hydrochloride.

-

Procedure: A suspension of 4-piperidinecarboxylic acid in methanol is cooled in an ice bath. Thionyl chloride is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude methyl 4-piperidinecarboxylate hydrochloride.

Step 2: N-Benzylation of Methyl 4-Piperidinecarboxylate Hydrochloride

-

Objective: To synthesize N-benzyl-4-piperidinecarboxylic acid methyl ester.

-

Procedure: To a solution of methyl 4-piperidinecarboxylate hydrochloride in a suitable solvent such as methanol, a base (e.g., triethylamine) is added. Benzyl bromide is then added, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude N-benzyl-4-piperidinecarboxylic acid methyl ester, which can be purified by column chromatography.

Step 3: Carboxylation at the Nitrogen (Hypothetical)

-

Objective: To introduce the benzyl carbamate at the nitrogen to form this compound.

-

Procedure: The N-benzyl-4-piperidinecarboxylic acid methyl ester would be reacted with a benzyl chloroformate in the presence of a suitable base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane. The reaction would proceed at room temperature. After the reaction is complete, the mixture would be washed with water and brine, dried, and the solvent evaporated to yield the final product, which could be purified by chromatography.

Spectral Analysis Methodology

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are generally obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and samples can be analyzed as a thin film on a salt plate or in the vapor phase.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the core precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound and its precursors are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of analgesics, antipsychotics, and other central nervous system agents. The piperidine scaffold, functionalized with a benzyl group on the nitrogen and a methyl carboxylate at the 4-position, offers a versatile platform for further chemical modifications. This guide will explore the two predominant synthetic pathways to this important intermediate.

Synthetic Pathways

There are two primary and well-established routes for the synthesis of the 1-benzyl-4-methoxycarbonylpiperidine core structure.

Route 1: Dieckmann Condensation Approach

This classic approach builds the piperidine ring from acyclic precursors. The key steps involve a Michael addition followed by an intramolecular Dieckmann condensation.

-

Step 1: Michael Addition: Benzylamine is reacted with two equivalents of methyl acrylate in a Michael addition to form the diester, N,N-bis(β-propionate methyl ester) benzylamine.

-

Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular Dieckmann condensation in the presence of a strong base, such as sodium methoxide, to form the cyclic β-keto ester, methyl 1-benzyl-4-oxo-piperidine-3-carboxylate.

-

Step 3: Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated to yield 1-benzyl-4-piperidone.

-

Step 4: Carboxylation at C4: The 1-benzyl-4-piperidone is then converted to the target compound through a series of steps that introduce the methoxycarbonyl group at the 4-position. A common method is the Strecker synthesis followed by hydrolysis and esterification.

Route 2: N-Alkylation of Piperidine-4-carboxylate

This more direct approach starts with a pre-formed piperidine ring and attaches the benzyl group to the nitrogen atom.

-

Step 1: N-Benzylation: Methyl piperidine-4-carboxylate (also known as methyl isonipecotate) is subjected to N-alkylation with benzyl bromide or benzyl chloride in the presence of a base to directly yield methyl 1-benzylpiperidine-4-carboxylate. This is often the more efficient and higher-yielding route.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of 1-benzyl-4-methoxycarbonylpiperidine and its pivotal precursor, 1-benzyl-4-piperidone.

Table 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Michael Addition | Benzylamine, Methyl acrylate | Methanol | Reflux | 5 | High | [1] |

| 2. Dieckmann Condensation | N,N-bis(β-propionate methyl ester) benzylamine | Sodium, Toluene, Methanol | Reflux | 6 | - | [2] |

| 3. Hydrolysis & Decarboxylation | Methyl 1-benzyl-4-oxo-piperidine-3-carboxylate | 25% Hydrochloric acid | Reflux | 5 | 78.4 | [2] |

Table 2: Synthesis of 1-Benzyl-4-piperidone via N-Alkylation

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | 4-Piperidone hydrochloride | Benzyl bromide, Potassium carbonate, DMF | 65 | 14 | 89.3 | [2] |

Table 3: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate via N-Alkylation

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | Methyl 4-piperidinecarboxylate hydrochloride | Benzyl bromide, Triethylamine | Reflux | 4-12 | High | [3] |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation [2]

Step A: Synthesis of N,N-bis(β-propionate methyl ester) benzylamine

-

To a solution of benzylamine in methanol, slowly add two equivalents of methyl acrylate.

-

Reflux the mixture for 5 hours.

-

After cooling, remove the solvent under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.

Step B: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

To a dry 250 mL three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

-

Heat the mixture to reflux with stirring.

-

Add 1 mL of anhydrous methanol to initiate the reaction.

-

Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

-

Continue to reflux for 6 hours. During this time, the mixture may become viscous, requiring increased stirring and the addition of another 100 mL of anhydrous toluene in portions.

-

After cooling to room temperature, extract the mixture with 150 mL of 25% (mass fraction) hydrochloric acid solution.

-

Reflux the acidic aqueous layer in an oil bath for 5 hours. The reaction is complete when a sample tested with FeCl3 solution shows no color change.

-

Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% NaOH solution while stirring.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

-

Recover the ethyl acetate by distillation, and distill the remaining residue under reduced pressure to obtain 1-benzyl-4-piperidone as a light yellow oily liquid. (Yield: 78.4%).

Protocol 2: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate via N-Alkylation [3]

-

In a round-bottom flask, suspend methyl 4-piperidinecarboxylate hydrochloride in a suitable solvent such as acetonitrile or DMF.

-

Add 1.0-1.6 equivalents of benzyl bromide and 1.0-3.0 equivalents of a base such as triethylamine.

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (triethylamine hydrobromide) has formed, filter it off.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation to yield pure methyl 1-benzylpiperidine-4-carboxylate.

Visualizations

Caption: Synthetic pathway via Dieckmann condensation.

Caption: Direct N-Alkylation synthetic route.

References

An In-Depth Technical Guide to 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 138163-07-2

This technical guide provides a comprehensive overview of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key chemical intermediate in the synthesis of novel piperidine derivatives. This document details its physicochemical properties, a validated experimental protocol for its synthesis, and explores the potential therapeutic applications of structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a disubstituted piperidine derivative featuring a benzyl carbamate at the 1-position and a methyl ester at the 4-position. These functional groups provide versatile handles for further chemical modifications, making it a valuable building block in synthetic chemistry. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| CAS Number | 138163-07-2 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.32 g/mol | [2] |

| Physical Form | Solid-Liquid Mixture | [1] |

| Boiling Point | 390.4 °C at 760 mmHg | [1] |

| Density | 1.187 ± 0.06 g/cm³ | [1] |

| Flash Point | 189.9 ± 27.9 °C | [1] |

| Purity | ≥97% | [1] |

Experimental Protocols

The following section details a common and reliable method for the synthesis of this compound.

Synthesis of this compound

This protocol describes the synthesis of the title compound via the esterification of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

Materials:

-

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops using a Pasteur pipette).[3]

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours.[3]

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the methanol.[3]

-

To the resulting residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound.[3]

Synthetic Pathway and Potential for Derivatization

The synthesis of this compound is a straightforward esterification. This compound serves as a versatile intermediate for creating a library of novel piperidine derivatives by modifying the functional groups at the 1 and 4 positions. The benzyloxycarbonyl (Cbz) protecting group can be removed under various conditions to allow for N-alkylation or N-acylation, while the methyl ester can be hydrolyzed or converted to other functional groups.

Caption: Synthetic pathway to this compound and its potential for further chemical modification.

Biological Context and Potential Applications in Drug Discovery

While there is limited publicly available information on the specific biological activity of this compound, the piperidine scaffold is a well-established and highly privileged structure in medicinal chemistry. Numerous piperidine derivatives have been developed as therapeutic agents for a wide range of diseases.

Structurally related 1,4-disubstituted piperidines have shown promise in several therapeutic areas:

-

Antifungal Agents: Certain 4-aminopiperidine derivatives have demonstrated significant antifungal activity, with proposed mechanisms involving the inhibition of ergosterol biosynthesis.[4]

-

Calpain Inhibitors: Piperidine carboxamides have been evaluated as inhibitors of calpain, a cysteine protease implicated in neurodegenerative diseases. Some of these compounds have shown anticonvulsive properties in animal models.[5]

-

T-type Calcium Channel Blockers: Derivatives of 4-piperidinecarboxylate have been investigated as potent and selective inhibitors of T-type calcium channels, which are potential targets for the treatment of neuropathic pain.[6]

The versatile chemical nature of this compound makes it an excellent starting point for the synthesis of novel libraries of piperidine-based compounds. These libraries can then be screened for a variety of biological activities, leveraging the established therapeutic potential of the piperidine core.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing this compound as a key intermediate.

References

- 1. This compound | 138163-07-2 [sigmaaldrich.com]

- 2. 138163-07-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 138163-07-2 [amp.chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a piperidine derivative of interest in medicinal chemistry. The guide details its physicochemical properties, provides a plausible synthetic route with detailed experimental protocols, and illustrates a relevant biological pathway where this class of compounds may exert its effects.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on the compound's molecular formula.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.31 g/mol [1] |

| IUPAC Name | 1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate |

| CAS Number | 203522-12-7[1] |

Synthetic Experimental Protocols

Step 1: N-Benzyloxycarbonyl protection of Piperidine-4-carboxylic acid

This initial step protects the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. This procedure is adapted from the synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.[3]

-

Materials:

-

Piperidine-4-carboxylic acid

-

Sodium bicarbonate (NaHCO₃)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile

-

Water

-

Benzyl chloroformate

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of piperidine-4-carboxylic acid (10 mmol) in a 2:3 mixture of acetonitrile and water, add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.).

-

Adjust the pH of the mixture to between 10 and 11.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (10 mmol) dropwise to the cooled mixture.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Upon completion, acidify the mixture to a pH of 2-3 with the dropwise addition of 1N HCl.

-

Remove the acetonitrile via evaporation under reduced pressure.

-

Extract the remaining aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.[3]

-

Step 2: Methyl Esterification of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

The second step involves the esterification of the carboxylic acid at the 4-position to a methyl ester. This protocol is based on standard esterification procedures for similar substrates.[4]

-

Materials:

-

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (from Step 1)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid in methanol at 0-10°C.

-

Carefully add thionyl chloride dropwise to the stirred mixture.

-

Allow the mixture to stir overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture twice with ethyl acetate.

-

Combine the organic phases and concentrate to yield the final product, this compound.[5]

-

Visualized Experimental and Biological Pathways

3.1. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Caption: Proposed two-step synthesis of this compound.

3.2. Biological Signaling Pathway: Cholinergic Neurotransmission and Acetylcholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been investigated for their neuropharmacological properties, including the inhibition of acetylcholinesterase (AChE).[6][7][8][9] AChE is a critical enzyme in cholinergic signaling, responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.[9][10]

The diagram below illustrates the cholinergic signaling pathway and the inhibitory action of a compound like a 1-benzylpiperidine derivative on AChE.[6]

Caption: Cholinergic signaling pathway and the inhibitory action of a 1-benzylpiperidine derivative on AChE.[6]

References

- 1. 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C15H19NO4 | CID 17895988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | 10314-98-4 [chemicalbook.com]

- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 5. connectjournals.com [connectjournals.com]

- 6. benchchem.com [benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Properties of a Piperidine-1,4-dicarboxylate Derivative

A note on nomenclature: The compound specified, "1-Benzyl 4-methyl piperidine-1,4-dicarboxylate," is not readily found in chemical databases. However, a closely related structure, 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate , is well-documented. This guide will focus on this latter compound, assuming it to be the intended subject of inquiry, and will also discuss the synthesis of related piperidine intermediates.

IUPAC Name and Chemical Structure

The correct IUPAC name for the analogous ethyl ester compound is 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate .[1]

Structure:

Caption: Chemical structure of 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes key properties for 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate.

| Property | Value | Reference |

| Molecular Formula | C16H21NO4 | [1] |

| Molecular Weight | 291.34 g/mol | [1] |

| IUPAC Name | 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate | [1] |

| CAS Number | 160809-38-1 | [1] |

Spectroscopic Data Summary:

| Spectroscopy Type | Data Availability |

| 13C NMR | Spectra available from commercial databases. |

| Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center. |

| IR Spectra | Vapor phase IR spectra available from commercial databases. |

Synthesis of Piperidine Derivatives: Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone Intermediate

A common method for the synthesis of 1-benzyl-4-piperidone involves the reaction of benzylamine with methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.[2]

Materials:

-

Benzylamine

-

Methyl acrylate

-

Anhydrous toluene

-

Metallic sodium

-

Anhydrous methanol

-

25% Hydrochloric acid solution

-

35% Sodium hydroxide solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250 mL three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

-

The mixture is stirred and heated to reflux.

-

Add 1 mL of anhydrous methanol, followed by the slow, dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

-

After the addition is complete, continue to reflux for 6 hours. During this period, increase the stirring speed and add an additional 100 mL of anhydrous toluene in batches.

-

After 6 hours, stop the reflux and allow the reaction to cool to room temperature.

-

Extract the mixture with 150 mL of 25% hydrochloric acid solution.

-

Reflux the aqueous layer in an oil bath for 5 hours, or until a test with FeCl3 solution shows no color change, indicating the completion of the reaction.

-

Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% NaOH solution while stirring.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.

-

Recover the ethyl acetate by distillation. The remaining material is then distilled under reduced pressure to yield 1-benzyl-4-piperidone as a light yellow oily liquid.

Conceptual Synthesis of 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate

A plausible, though not explicitly documented, synthetic pathway to the target molecule from 1-benzyl-4-piperidone is outlined below. This represents a logical progression based on standard organic chemistry transformations.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl 4-methyl piperidine-1,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a focal point of research for the development of novel therapeutic agents. This document details the synthetic strategies, physicochemical properties, and potential biological activities of this compound and related compounds, offering valuable insights for researchers in drug discovery and development.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes, often involving the modification of a pre-formed piperidine ring. A common strategy involves the N-benzylation of a piperidine-4-carboxylate derivative.

Hypothetical Synthetic Pathway:

A plausible synthetic route to this compound is outlined below. This pathway commences with the commercially available 4-piperidinecarboxylic acid.

Caption: Hypothetical two-step synthesis of the target compound.

Detailed Experimental Protocols:

Protocol 1: Synthesis of Methyl Piperidine-4-carboxylate Hydrochloride [1]

This procedure describes the esterification of 4-piperidinecarboxylic acid.

-

Materials: 4-Piperidinecarboxylic acid, Methanol, Thionyl chloride.

-

Procedure:

-

Suspend 4-piperidinecarboxylic acid in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride to the stirred suspension.

-

After the addition is complete, reflux the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of methyl piperidine-4-carboxylate.

-

Protocol 2: N-Alkylation to form N-Benzyl-4-piperidinecarboxylic acid methyl ester [1]

This step involves the benzylation of the piperidine nitrogen.

-

Materials: Methyl piperidine-4-carboxylate hydrochloride, Benzyl bromide, Triethylamine, an appropriate solvent (e.g., DMF or Acetonitrile).

-

Procedure:

-

Dissolve methyl piperidine-4-carboxylate hydrochloride in the chosen solvent.

-

Add triethylamine to neutralize the hydrochloride and free the secondary amine.

-

Add benzyl bromide to the reaction mixture.

-

Heat the mixture and monitor the reaction by TLC.

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-benzyl-4-piperidinecarboxylic acid methyl ester, which is analogous to the target compound.

-

Physicochemical and Spectroscopic Data:

Although specific data for this compound is scarce, data for structurally similar compounds can provide an estimation of its properties.

Table 1: Physicochemical Properties of Related Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | 324.42 | 61085-60-7 |

| 1-Benzyl-4-methylpiperidine | C13H19N | 189.30 | 14446-71-0 |

| 1-Benzyl-4-piperidone | C12H15NO | 189.25 | 3612-20-2 |

Spectroscopic Characterization:

The structure of the target compound and its intermediates would be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group, a singlet for the benzyl CH₂ group, signals for the piperidine ring protons, and a singlet for the methyl ester protons.

-

¹³C NMR: Aromatic carbons, the benzylic carbon, piperidine ring carbons, and the carbonyl and methyl carbons of the ester group would be observable.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its identity.

Biological Activities and Therapeutic Potential

Piperidine derivatives are known to exhibit a wide range of biological activities, acting on various molecular targets. The therapeutic potential of this compound can be inferred from the activities of its structural analogs.

Enzyme Inhibition:

Many piperidine-containing compounds are potent enzyme inhibitors.

Table 2: Enzyme Inhibitory Activities of Related Piperidine Derivatives

| Compound Class | Target Enzyme | IC50/Ki | Therapeutic Area |

| Benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Nanomolar range | Alzheimer's Disease |

| Piperidine derivatives | MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) | Micromolar range | Tuberculosis |

| Piperidine carboxamide derivatives | Calpain | Nanomolar range | Neuroprotection |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Micromolar range | Cancer, Infectious Diseases |

The N-benzyl group and the dicarboxylate functionality at the 1 and 4 positions of the piperidine ring in the target compound suggest that it could be investigated for a range of enzyme inhibitory activities.

Potential Signaling Pathway Involvement:

Given the prevalence of piperidine derivatives as neurological agents, a potential area of investigation is their effect on neurotransmitter pathways. For instance, as inhibitors of acetylcholinesterase, they can modulate cholinergic signaling.

Caption: Hypothetical inhibition of AChE by the target compound.

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

This colorimetric assay is commonly used to screen for AChE inhibitors.

-

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Initiate the reaction by adding a solution of acetylcholinesterase.

-

Incubate for a short period.

-

Add the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Antioxidant Activity:

Some 1,4-substituted piperidine derivatives have been reported to possess antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation[2]. The presence of the benzyl group in the target compound might contribute to such activities.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activities of related compounds, future research could focus on:

-

Optimized Synthesis: Development of a high-yield, scalable synthetic route for the target compound and its analogs.

-

Biological Screening: A comprehensive biological evaluation against a panel of enzymes, particularly those involved in neurodegenerative diseases and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives to understand the key structural features required for potent and selective biological activity.

-

In vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational understanding of this compound and its potential in drug discovery. The versatility of the piperidine core, combined with the potential for diverse functionalization, makes this class of compounds a rich area for future investigation.

References

Biological activity of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate derivatives

An In-Depth Technical Guide on the Biological Activity of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives and structurally related piperidine compounds. It includes a detailed summary of their anticancer, anti-acetylcholinesterase, and monoamine oxidase inhibitory activities, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by modulating various critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various piperidine derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of their potency.

| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | Dibenzo[b,f]thiepin-piperidine | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | ||

| Compound 17a | Piperidine Derivative | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | ||

| MCF-7 | Breast | 1.30 | [1] | ||

| Compound 16 | Piperidine Derivative | 786-0 | Kidney | 0.4 (µg/mL) | [1] |

| HT29 | Colon | 4.1 (µg/mL) | [1] | ||

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (µg/mL) | [1] | ||

| PC-3 | Prostate | <25 (µg/mL) | [1] | ||

| Piperidine Complex | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung | 32.43 | [2] |

Key Signaling Pathways in Anticancer Activity

Several crucial signaling pathways are modulated by piperidine derivatives, leading to the inhibition of cancer cell growth and induction of apoptosis.[3] These include the PI3K/Akt/mTOR, STAT3/NF-κB, and caspase activation pathways.[3][4][5]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[1]

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain piperidine derivatives have been identified as potent AChE inhibitors.

Quantitative Data for AChE Inhibition

The inhibitory potency of piperidine derivatives against AChE is quantified by their half-maximal inhibitory concentration (IC50).

| Compound Class | IC50 (µM) | Reference |

| Phthalimide-piperazine derivatives | 16.42 ± 1.07 to 63.03 ± 4.06 | [7] |

| Benzamide-piperidine derivatives | Potent inhibition reported | [8] |

| Piperidine-substituted triazines | Low nanomolar range | [9] |

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used, simple, and rapid spectrophotometric method for the determination of acetylcholinesterase activity.[8][10]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

-

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[10]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Selective MAO inhibitors are valuable in the treatment of neurological disorders like Parkinson's disease.

Quantitative Data for MAO Inhibition

Several piperidine and piperine derivatives have shown selective inhibitory activity against MAO-B.

| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

| Pyridazinobenzylpiperidine (Compound S5) | MAO-B | 0.203 | 19.04 | [11][12] |

| MAO-A | 3.857 | [11][12] | ||

| Pyridazinobenzylpiperidine (Compound S16) | MAO-B | 0.979 | - | [11][12] |

| Piperine | MAO-B | 7.0 | - | [13] |

| MAO-A | 20.9 | - | [13] | |

| Piperic acid n-propyl amide (Compound 3) | MAO-B | 0.045 | High | [14] |

| MAO-A | 3.66 | [14] |

General Workflow for Synthesis and Biological Evaluation

The development of novel piperidine derivatives follows a structured workflow from synthesis to biological characterization.

This guide provides a foundational understanding of the biological activities of this compound derivatives and related compounds. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nwmedj.org [nwmedj.org]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this paper extrapolates from established synthetic methodologies and biological evaluations of closely related analogs to present a putative synthesis, potential properties, and conceivable applications. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the piperidine scaffold.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to interact with a wide range of biological targets have made them a cornerstone in drug design. The compound this compound belongs to a class of N-substituted piperidine-4-carboxylates, which are key intermediates in the synthesis of various therapeutic agents. The presence of the N-benzyl group can influence the molecule's lipophilicity and potential for interactions with aromatic binding pockets in proteins, while the methyl ester at the C-4 position offers a site for further chemical modification.

Physicochemical Properties

| Property | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate[1] | Methyl 1-benzylpiperidine-4-carboxylate[2] | 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate[3] |

| Molecular Formula | C16H21NO4 | C14H19NO2 | C12H21NO4 |

| Molecular Weight | 291.34 g/mol | 233.31 g/mol | 243.30 g/mol |

| XLogP3-AA | 2.3 | 2.1 | Not Available |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 3 | 4 |

| Rotatable Bond Count | 5 | 4 | 3 |

| Exact Mass | 291.14705815 Da | 233.141578849 Da | Not Available |

| Topological Polar Surface Area | 55.8 Ų | 29.5 Ų | Not Available |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the N-benzylation of a piperidine-4-carboxylate precursor. Based on established procedures for similar transformations, a detailed putative experimental protocol is provided below.

Putative Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl piperidine-4-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of methyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF or MeCN, add a base such as potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq).

-

Addition of Benzylating Agent: Stir the mixture at room temperature for 15-30 minutes. To this suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: This is a generalized, putative protocol. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary to achieve the desired yield and purity.

Synthesis Workflow Diagram

Caption: Putative synthesis workflow for this compound.

Potential Biological Applications and Screening

While the biological activity of this compound has not been explicitly reported, the piperidine scaffold is a common feature in a multitude of biologically active molecules. Derivatives of N-substituted piperidines have shown a wide range of pharmacological activities, including but not limited to:

-

Antitumor Agents: Certain piperine derivatives have demonstrated potent antitumor activities.[4]

-

Calpain Inhibitors: Piperidine carboxamides have been evaluated as inhibitors of calpain, a cysteine protease implicated in various pathological conditions.[5]

-

Dopamine Reuptake Inhibitors: Some piperidine-4-carboxamide derivatives have shown potential as dopamine reuptake inhibitors, relevant for neurological and psychiatric disorders.

Given this context, this compound and its derivatives could be valuable candidates for screening in various biological assays. A generalized screening cascade is proposed below.

Biological Screening Cascade Diagram

Caption: A generalized workflow for the biological evaluation of novel piperidine derivatives.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is scarce, this technical guide has provided a comprehensive overview based on the rich chemistry and pharmacology of related piperidine derivatives. The putative synthesis and proposed screening cascade offer a solid starting point for researchers interested in exploring the therapeutic potential of this class of compounds. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to unlock their full potential in drug discovery.

References

- 1. 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | C16H21NO4 | CID 15289672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-benzylpiperidine-4-carboxylate | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthetic Evolution of Piperidine-1,4-dicarboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among the vast array of piperidine derivatives, piperidine-1,4-dicarboxylates have emerged as crucial building blocks and key intermediates in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies for this important class of compounds.

Historical Perspective and Discovery

The conceptual origins of piperidine-1,4-dicarboxylates can be traced back to the foundational work on piperidine and its derivatives in the late 19th and early 20th centuries. While a singular "discovery" of this specific diester class is not attributed to a single individual, its development is intrinsically linked to the broader history of piperidine chemistry and the advent of powerful synthetic reactions.

One of the earliest relevant synthetic methodologies is the Hantzsch dihydropyridine synthesis , first reported by Arthur Rudolf Hantzsch in 1881.[1] This multicomponent reaction, which condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, initially yields a dihydropyridine.[1][2] Subsequent reduction of the dihydropyridine ring provides a route to the saturated piperidine core, with ester functionalities at the 3 and 5 positions. While not a direct synthesis of 1,4-dicarboxylates, the Hantzsch synthesis laid the groundwork for constructing the piperidine ring with multiple carboxylate groups.

Another pivotal historical reaction is the Dieckmann condensation , first described by Walter Dieckmann in 1894.[3][4] This intramolecular cyclization of diesters in the presence of a base to form cyclic β-keto esters provided a powerful tool for constructing five- and six-membered rings.[5][6] The application of the Dieckmann condensation to appropriate acyclic precursors offered a viable pathway to piperidine rings with a ketone functionality that could be further manipulated to introduce a carboxylate group at the 4-position.

The direct lineage of piperidine-1,4-dicarboxylates is more closely tied to the chemistry of piperidine-4-carboxylic acid , also known as isonipecotic acid. The preparation of isonipecotic acid was documented as early as 1944. The subsequent esterification of both the nitrogen and the 4-position carboxylate would logically lead to the piperidine-1,4-dicarboxylate structure. The increasing importance of N-protected amino acids in peptide synthesis and medicinal chemistry from the mid-20th century onwards spurred the development of methods for the preparation of N-alkoxycarbonyl and other N-protected derivatives of piperidine-4-carboxylic acid esters, solidifying the role of piperidine-1,4-dicarboxylates as key synthetic intermediates.[7]

Key Synthetic Methodologies

The synthesis of piperidine-1,4-dicarboxylates can be broadly categorized into two main approaches: formation of the piperidine ring with the desired functionalities in place, or modification of a pre-existing piperidine or pyridine ring.

Ring Formation Strategies

1. Hantzsch Dihydropyridine Synthesis and Subsequent Reduction:

This classical method involves the one-pot condensation of an aldehyde, a β-ketoester (2 equivalents), and ammonia or an ammonia source. The resulting 1,4-dihydropyridine can then be reduced to the corresponding piperidine.

-

Workflow for Hantzsch Synthesis and Reduction:

Figure 1: Workflow for Piperidine Synthesis via Hantzsch Reaction.

2. Dieckmann Condensation:

This intramolecular cyclization of a diester is a powerful method for forming the piperidine ring. The starting material is typically a δ-amino-adipic acid derivative.

-

Logical Flow of Dieckmann Condensation:

Figure 2: Logical Progression of the Dieckmann Condensation.

Modification of Pre-existing Rings

1. Catalytic Hydrogenation of Pyridine Dicarboxylates:

A common and efficient method involves the reduction of commercially available pyridine-3,5-dicarboxylic acid esters or other appropriately substituted pyridines.

2. N-Acylation and C-Esterification of Piperidine-4-carboxylic Acid (Isonipecotic Acid):

This is arguably the most direct and widely used approach, especially for accessing derivatives with different ester groups at the 1 and 4 positions. The synthesis typically involves two key steps:

-

N-protection/acylation: The secondary amine of the piperidine ring is protected, often with an alkoxycarbonyl group (e.g., Boc, Cbz) or acylated with a chloroformate.

-

Esterification: The carboxylic acid at the 4-position is converted to an ester.

Experimental Protocols

Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

This procedure details the esterification of N-Boc-piperidine-4-carboxylic acid.

Method 1: Using Trimethylsilyldiazomethane [8]

-

Reaction:

-

Suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (12.14 g, 52.95 mmol) in acetonitrile (100 mL) and methanol (10 mL) at 0 °C.

-

Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (52.9 mL, 106 mmol) dropwise.

-

Allow the mixture to stand for 30 minutes at 0 °C, then stir at room temperature for 3 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (n-hexane/EtOAc, 4.5:1 v/v) to yield the product as an oil.

-

-

Quantitative Data:

-

Yield: 11.5 g (90%)[8]

-

Method 2: Using Iodomethane and Potassium Carbonate [9]

-

Reaction:

-

Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL).

-

Add potassium carbonate (1.2 g, 8.7 mmol) and iodomethane (0.65 mL, 10 mmol).

-

Stir the reaction mixture for three hours at room temperature.

-

Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL).

-

Extract the aqueous solution with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the crude product via column chromatography.

-

-

Spectroscopic Data (for Method 2 product):

Synthesis of Diethyl 1,4-piperidinedicarboxylate

This procedure involves the N-acylation of ethyl isonipecotate.

-

Reaction:

-

Dissolve ethyl piperidine-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base, such as triethylamine or pyridine, to scavenge the HCl produced.

-

Cool the mixture in an ice bath.

-

Add ethyl chloroformate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride and excess reagents.

-

Dry the organic layer, concentrate, and purify the product, typically by vacuum distillation or column chromatography.

-

Biological Activity and Applications in Drug Discovery

While simple piperidine-1,4-dicarboxylates are not typically themselves biologically active in a therapeutic sense, they are invaluable as intermediates in the synthesis of a vast range of pharmacologically active compounds. Their utility stems from the ability to selectively modify the N1 and C4 positions to introduce pharmacophores and modulate physicochemical properties.

Derivatives of piperidine-1,4-dicarboxylates have been investigated for a wide array of biological targets, including:

-

Anticancer Agents: The piperidine scaffold is present in numerous anticancer drugs, and piperidine-1,4-dicarboxylates serve as starting materials for their synthesis. These compounds can influence signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.[10]

-

T-type Calcium Channel Blockers: Certain 4-piperidinecarboxylate derivatives have shown inhibitory activity against T-type calcium channels, which are implicated in neuropathic pain.[11]

-

Antifungal Agents: Inspired by morpholine-containing antifungals, 4-aminopiperidines derived from N-substituted 4-piperidones exhibit antifungal activity by targeting ergosterol biosynthesis.

-

Calpain Inhibitors: Piperidine carboxamide derivatives have been evaluated as inhibitors of µ-calpain, with some showing anticonvulsive properties.[12]

-

Farnesyltransferase Inhibitors: A novel series of piperidine inhibitors of farnesyltransferase, an important target in cancer therapy, was developed from a combinatorial library based on a piperidinone core.[13]